Cas no 427-53-2 (Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-)
427-53-2 structure
Product Name:Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-
Numero CAS:427-53-2
MF:C16H14F2O
MW:260.278571605682
CID:331869
PubChem ID:67930
Update Time:2025-04-19
Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-
- 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylic alcohol
- ALPHA-CYCLOPROPYL-4-FLUORO-ALPHA-(4-FLUOROPHENYL)
- cyclopropyl-bis(4-fluorophenyl)methanol
- AC1L28NK
- AC1Q4NN6
- AR-1I3373
- CTK4I6567
- cyclopropyl[bis(4-fluorophenyl)]methanol
- cyclopropylbis(4-fluorophenyl)methanol
- cyclopropyl-bis-(4-fluorophenyl)methanol
- cyclopropyl-bis-(4-fluoro-phenyl)-methanol
- Cyclopropyl-bis-(4-fluor-phenyl)-methanol
- Cyclopropyl-bis-< 4-fluor-phenyl> -methanol
- EINECS 207-049-9
- NSC78476
- SureCN5637052
- NCI60_041731
- Benzenemethanol, alpha-cyclopropyl-4-fluoro-alpha-(4-fluorophenyl)-
- YAKFETHTYBAIJR-UHFFFAOYSA-N
- 4-fluoro-alpha-cyclopropyl-alpha-(4-fluorophenyl)-benzylicalcohol
- R7E73A4QH7
- MFCD00019239
- 427-53-2
- NS00042829
- NSC 78476
- CHEMBL1984266
- SCHEMBL5637052
- FT-0622137
- Cyclopropyl[di(4-fluorophenyl)]methanol
- DTXSID50195394
- alpha-Cyclopropyl-4-fluoro-alpha-(4-fluorophenyl)benzenemethanol
- NSC-78476
-
- Inchi: 1S/C16H14F2O/c17-14-7-3-12(4-8-14)16(19,11-1-2-11)13-5-9-15(18)10-6-13/h3-11,19H,1-2H2
- Chiave InChI: YAKFETHTYBAIJR-UHFFFAOYSA-N
- Sorrisi: FC1C=CC(=CC=1)C(C1C=CC(=CC=1)F)(C1CC1)O
Proprietà calcolate
- Massa esatta: 260.10132
- Massa monoisotopica: 260.101271
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 3
- Complessità: 278
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 4.4
- Superficie polare topologica: 20.2
Proprietà sperimentali
- Densità: 1.292
- Punto di ebollizione: 365.6°Cat760mmHg
- Punto di infiammabilità: 174.9°C
- Indice di rifrazione: 1.595
- PSA: 20.23
- LogP: 3.61070
Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)- Letteratura correlata
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
427-53-2 (Benzenemethanol, a-cyclopropyl-4-fluoro-a-(4-fluorophenyl)-) Prodotti correlati
- 827-88-3(cyclopropyl(4-fluorophenyl)methanol)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso